Cas no 212127-80-5 (2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized boronic ester compound featuring a dihydrofuran moiety. Its key advantages include enhanced stability under typical handling conditions due to the dioxaborolane framework, which protects the boron center from hydrolysis. The tetramethyl substitution further improves steric shielding, contributing to its robustness in synthetic applications. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex furan-containing architectures. Its compatibility with a range of reaction conditions and functional groups makes it valuable for pharmaceutical and materials science research. The product is typically supplied with high purity to ensure reliable performance in demanding synthetic workflows.
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
212127-80-5 structure
Product name:2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:212127-80-5
MF:C10H17BO3
MW:196.051183462143
MDL:MFCD12127805
CID:1011460
PubChem ID:10867233

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2,5-DIHYDROFURAN-3-BORONIC ACID,PINACOL ESTER
    • (2,5-DIHYDROFURAN-3-YL)BORONIC ACID PINACOL ESTER
    • FCRCZWHPQMJOSH-UHFFFAOYSA-N
    • 0815AB
    • AB71608
    • ST24039118
    • 2,5-Dihydrofuran-3-boronic acid pinacol este
    • 2,5-Dihydrofuran-3-boronic acid pinacol ester
    • 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,
    • 2-(2,5-
    • EN300-257047
    • SY059311
    • AKOS016005675
    • SCHEMBL1586037
    • Z1255444948
    • MFCD16996209
    • CS-0052307
    • 212127-80-5
    • 2,5-Dihydrofuran-3-ylboronic acid pinacol ester
    • BCP32087
    • DTXSID80446407
    • A879199
    • AMY18438
    • P11978
    • 2-(2,5-Dihydro-3-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DA-08244
    • AS-51141
    • 2-(2,5-dihydro-furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD12127805
    • Inchi: 1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5H,6-7H2,1-4H3
    • InChI Key: FCRCZWHPQMJOSH-UHFFFAOYSA-N
    • SMILES: O1B(C2=C([H])C([H])([H])OC2([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 196.12700
  • Monoisotopic Mass: 196.1270746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Boiling Point: 216.8±50.0°C at 760 mmHg
  • PSA: 27.69000
  • LogP: 1.57440

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB400742-5 g
2,5-Dihydrofuran-3-ylboronic acid pinacol ester, 95%; .
212127-80-5 95%
5g
€1054.90 2023-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8159-10G
2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 97%
10g
¥ 15,246.00 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122947-100mg
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 98%
100mg
¥388 2023-04-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X51995-250mg
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 95%
250mg
¥1351.0 2023-09-05
eNovation Chemicals LLC
Y1190080-1g
2,5-Dihydrofuran-3-boronic Acid Pinacol Ester
212127-80-5 95%
1g
$105 2024-07-20
Ambeed
A299775-100mg
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 95%
100mg
$21.0 2025-03-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD216390-100mg
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 95+%
100mg
¥919 2021-08-03
Alichem
A159003227-250mg
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 95%
250mg
$305.28 2023-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD216390-250mg
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 95+%
250mg
¥1379 2021-08-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD216390-1g
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
212127-80-5 95%
1g
¥2257.0 2022-03-01

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5)

2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 212127-80-5, is a derivative of dioxaborolane and features a unique structural framework that makes it a valuable intermediate in the synthesis of complex molecules. The presence of a 2,5-dihydrofuran moiety combined with a tetramethyl-substituted dioxaborolane core imparts distinct reactivity and stability characteristics, making it particularly useful in cross-coupling reactions and boron-mediated transformations.

The dioxaborolane functional group is renowned for its role in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and molecular construction. The boron atom in this group is highly electrophilic and can be readily engaged in Suzuki-Miyaura, Stille, and other coupling reactions to form carbon-carbon bonds. This capability is crucial for constructing biaryl structures and other complex organic frameworks found in pharmaceuticals. The tetramethyl substitution on the dioxaborolane ring enhances its stability under various reaction conditions while maintaining its reactivity in cross-coupling processes.

The 2,5-dihydrofuran component of this compound contributes to its versatility by providing a nucleophilic site that can participate in various chemical transformations. Dihydrofurans are known for their ability to undergo electrocyclization reactions under specific conditions, which can be leveraged to construct cyclic structures with high precision. Additionally, the dihydrofuran ring can serve as a scaffold for further functionalization, allowing chemists to introduce additional substituents or reactive groups as needed for downstream applications.

In recent years, there has been growing interest in the development of boron-containing pharmaceuticals due to their unique biological activities and improved pharmacokinetic properties. The compound 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5) exemplifies this trend by serving as a key building block in the synthesis of novel therapeutic agents. Its structural features make it an excellent candidate for generating molecules with potential applications in oncology, immunology, and anti-inflammatory therapies.

One of the most compelling aspects of this compound is its utility in constructing complex heterocyclic frameworks. Heterocycles are prevalent in biologically active molecules due to their ability to mimic natural product structures and interact with biological targets in specific ways. The combination of a dihydrofuran ring with a dioxaborolane moiety allows for the creation of fused or bridged systems that are difficult to access through traditional synthetic routes. This capability is particularly valuable for drug discovery efforts aimed at identifying new scaffolds with improved efficacy and reduced toxicity.

The reactivity of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5) has been explored in several cutting-edge synthetic methodologies. For instance, recent studies have demonstrated its effectiveness in facilitating Buchwald-Hartwig amination reactions under mild conditions using palladium catalysts. This reaction allows for the introduction of aryl or heteroaryl groups into the molecule with high selectivity and yield. Additionally, the compound has been used in Sonogashira coupling reactions to construct carbon-carbon triple bonds between aryl or vinyl halides.

The stability imparted by the tetramethyl substitution on the dioxaborolane ring is particularly advantageous when working with sensitive functional groups or under harsh reaction conditions. This feature ensures that the boron center remains accessible for cross-coupling without undergoing unwanted side reactions or decomposition. Such stability is critical for large-scale synthesis and industrial applications where reproducibility and efficiency are paramount.

Recent advancements in computational chemistry have also highlighted the potential of 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 212127-80-5) as a substrate for theoretical studies aimed at understanding reaction mechanisms and optimizing synthetic protocols. Molecular modeling studies have revealed insights into how the interplay between the dihydrofuran and dioxaborolane moieties influences reactivity patterns during cross-coupling reactions. These insights have guided experimental efforts toward more efficient synthetic routes and improved yields.

The pharmaceutical industry has embraced organoboron compounds like this one due to their broad utility and adaptability in medicinal chemistry workflows. The ability to introduce boron atoms into drug candidates not only enhances their chemical diversity but also often improves their pharmacological properties. For example,boron-containing drugs have demonstrated enhanced metabolic stability and prolonged half-lives compared to their non-boron counterparts。This has made them particularly attractive for treating chronic diseases where long-term efficacy is essential。

In conclusion,2-(2,5-Dihydrofuran - 3 - yl) - 4,4,5,5 - tetramethyl - 1,3,2 - dioxaborolane (CAS No.212127 - 80 - 5) represents a significant advancement in synthetic organic chemistry,offering unparalleled opportunities for constructing complex molecular architectures。Its unique structural features,combined with its high reactivity and stability,make it an indispensable tool for pharmaceutical researchers seeking to develop novel therapeutics。As our understanding of organoboron chemistry continues to evolve,this compound will undoubtedly play an increasingly important role in future drug discovery endeavors。

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:212127-80-5)2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A879199
Purity:99%
Quantity:5g
Price ($):368.0